Aluminium sulphide

Descripción general

Descripción

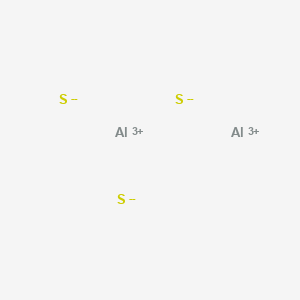

Aluminium sulphide is a chemical compound with the formula Al2S3 . It is a colorless species that exists in several forms . The material is sensitive to moisture, hydrolyzing to hydrated aluminum oxides/hydroxides . This can begin when the sulfide is exposed to the atmosphere .

Synthesis Analysis

Aluminium sulphide is readily prepared by ignition of the elements . The reaction is extremely exothermic and it is not necessary or desirable to heat the whole mass of the sulfur-aluminium mixture . The reaction can be represented as follows :

Molecular Structure Analysis

Aluminium sulphide has an interesting structural chemistry . More than six crystalline forms of aluminium sulphide are known . Most of them have rather similar, wurtzite-like structures, and differ by the arrangement of lattice vacancies, which form ordered or disordered sublattices .

Chemical Reactions Analysis

When aluminium sulphide is exposed to moisture in the atmosphere, it undergoes a hydrolysis reaction to form aluminum hydroxide and hydrogen sulfide . The reaction can be represented as follows :

Physical And Chemical Properties Analysis

Aluminium sulphide is a gray solid with a molar mass of 150.158 g/mol . It has a density of 2.02 g/cm3, a melting point of 1,100 °C, and a boiling point of 1,500 °C . It decomposes in water and is insoluble in acetone .

Aplicaciones Científicas De Investigación

Renewable Energy Applications

Metal sulfides, including Aluminum Sulfide, have attracted scientific research interest for renewable energy applications due to their easily tunable electronic, optical, physical, and chemical properties . They are used in electrocatalytic, photocatalytic, and photoelectrochemical water splitting .

Lithium Secondary Batteries

Aluminum Sulfide has been studied for use as an active material in lithium secondary batteries. The initial discharge capacity of Al2S3 was approximately 1170 mAh g-1 at 100 mA g-1, corresponding to 62% of the theoretical capacity for the sulfide .

Catalyst in Petrochemical Manufacturing

Aluminum Sulfide is used as a catalyst in the manufacturing of petrochemicals and organic synthesis . It helps to speed up chemical reactions without being consumed in the process.

Fertilizers

Aluminum Sulfide is added to fertilizers to provide sulfur to plants . Sulfur is an essential nutrient for plant growth and development.

Pigment in Various Industries

Aluminum Sulfide is used as a pigment in paints, ceramics, and plastic items . It provides color and enhances the aesthetic appeal of these products.

Gas Sensing

Aluminum Sulfide has been used in the hierarchical assembly of urchin-like alpha-iron oxide hollow microspheres and molybdenum disulphide nanosheets for ethanol gas sensing .

Dye-Sensitized Solar Cells

Aluminum Sulfide has been used in the in-situ synthesis of molybdenum sulfide/reduced graphene oxide porous film as a robust counter electrode for dye-sensitized solar cells .

Mecanismo De Acción

Target of Action

Aluminum sulfide, also known as aluminium sulphide, is a chemical compound with the formula Al₂S₃ . It is sensitive to moisture, hydrolyzing to hydrated aluminum oxides/hydroxides . The primary targets of aluminum sulfide are the sulfhydryl groups on the surface .

Mode of Action

Aluminum sulfide interacts with its targets through a process known as atomic layer deposition (ALD). The ALD of Al₂S₃ can be divided into two consecutive and complementary half-reactions involving trimethylaluminum (TMA) and H₂S . In the TMA half-reaction, the methyl group can be eliminated through the reaction with the sulfhydryl group on the surface .

Biochemical Pathways

The dissolution of metal sulfides, such as aluminum sulfide, occurs via two chemical pathways, either the thiosulfate or the polysulfide pathway . These pathways are determined by the metal sulfides’ mineralogy and their acid solubility . The microbial cell enables metal sulfide dissolution via oxidation of iron (II) ions and inorganic sulfur compounds .

Pharmacokinetics

Aluminum, in general, can infiltrate into the blood and lead to toxic effects in the liver, bone, and the central nervous system .

Result of Action

The hydrolysis of aluminum sulfide generates gaseous hydrogen sulfide (H₂S) when it is exposed to the atmosphere . This reaction can have significant molecular and cellular effects, particularly in the context of environmental exposure.

Action Environment

Environmental factors play a crucial role in the action of aluminum sulfide. For instance, the presence of moisture can trigger the hydrolysis of aluminum sulfide, leading to the formation of hydrated aluminum oxides/hydroxides . Furthermore, the bioleaching process, which involves the dissolution of metal sulfides like aluminum sulfide, is influenced by factors including pH, temperature, oxygen, and carbon dioxide supply, as well as nutrients in the medium .

Safety and Hazards

Direcciones Futuras

Aluminium sulphide has potential applications in the development of high-performance electrode materials for Aluminum-ion batteries (AIBs) . AIBs are considered as potential candidates for the next generation batteries due to their low cost, safety, low dendrite formation, and long cycle life . Another promising direction is the development of a new kind of battery architecture, which uses aluminum and sulfur as its two electrode materials, with a molten salt electrolyte in between .

Propiedades

IUPAC Name |

dialuminum;trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOGPNLGKIHLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al+3].[Al+3].[S-2].[S-2].[S-2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2S3 | |

| Record name | aluminium sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aluminium_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893235 | |

| Record name | Aluminum sulfide (Al2S3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Yellowish-gray solid with an odor of hydrogen sulfide; [Merck Index] Yellowish granules with an odor of rotten eggs; [Alfa Aesar MSDS] Decomposes in moisture producing hydrogen sulfide; [Hawley] | |

| Record name | Aluminum sulfide (Al2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9687 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Aluminum sulfide (Al2S3) | |

CAS RN |

1302-81-4 | |

| Record name | Aluminum sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum sulfide (Al2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum sulfide (Al2S3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dialuminium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALUMINUM SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04PI6P2Z18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)

![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)

![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)

![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)